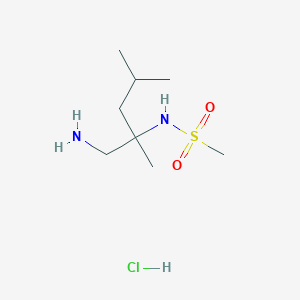
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
MGluR7 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It plays a crucial role in modulating glutamate transmission, which is involved in various physiological processes, including learning, memory, and synaptic plasticity. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide selectively binds to the allosteric site of mGluR7, thereby inhibiting its activation and modulating glutamate transmission.
Biochemical and Physiological Effects
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior and enhance cognitive function and memory. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR7, which allows for the study of the specific role of this receptor in various physiological processes. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is also relatively stable and can be easily synthesized using standard organic synthesis techniques. However, N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide. One potential application is in the treatment of neurological disorders, including anxiety, depression, and schizophrenia. Further studies are needed to elucidate the specific mechanisms underlying the therapeutic effects of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide and to optimize its pharmacokinetic properties. Additionally, N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide may have potential applications in the study of the role of mGluR7 in various physiological processes, including learning, memory, and synaptic plasticity.
Synthesemethoden
The synthesis of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide involves a series of chemical reactions that require expertise in organic synthesis. The most commonly used method involves the reaction of 6-methylpyridin-3-amine with morpholine-4-carbaldehyde, followed by the addition of pyrrolidine-1-carboxylic acid and subsequent deprotection of the morpholine group. The final product is purified using various chromatographic techniques to obtain pure N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Its selective antagonism of mGluR7 has been shown to modulate glutamate transmission, which is implicated in the pathophysiology of these disorders. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been shown to enhance cognitive function and memory in animal models, suggesting its potential use in treating cognitive deficits associated with these disorders.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-13-2-3-15(10-17-13)18-16(21)20-5-4-14(12-20)11-19-6-8-22-9-7-19/h2-3,10,14H,4-9,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWDPZSZZFFABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)N2CCC(C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)


![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)

![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)